tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in enhancing the drug-like properties of bifunctional protein degraders by incorporating rigidity into the linker region .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with hydrochloric acid. One common method includes the following steps :
Starting Material: tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate.
Reaction with Hydrochloric Acid: The starting material is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂) and cooled to 4°C. Pyridine is added, followed by the slow addition of 2-nitrobenzenesulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its role as a semi-flexible linker in PROTAC development is particularly noteworthy .
Biology and Medicine: In biological and medical research, this compound is utilized in the design of targeted protein degraders. PROTACs developed using this linker can selectively degrade disease-causing proteins, offering potential therapeutic applications .
Industry: In the industrial sector, this compound is employed in the production of pharmaceuticals and other fine chemicals. Its versatility as a linker makes it valuable in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The linker region, which includes tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate, plays a crucial role in optimizing the 3D orientation of the degrader and facilitating ternary complex formation .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which provides a balance of flexibility and rigidity. This balance is essential for the effective design of PROTACs, as it influences the degrader’s ability to form stable ternary complexes and achieve targeted protein degradation .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14;/h10H,4-9,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYIDGCFSSFZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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